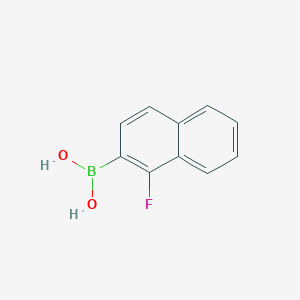

(1-Fluoronaphthalen-2-yl)boronic acid

Description

Properties

IUPAC Name |

(1-fluoronaphthalen-2-yl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BFO2/c12-10-8-4-2-1-3-7(8)5-6-9(10)11(13)14/h1-6,13-14H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVXMXAKEZZOHTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C2=CC=CC=C2C=C1)F)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

222547-67-3 | |

| Record name | (1-fluoronaphthalen-2-yl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Reaction Pathways of 1 Fluoronaphthalen 2 Yl Boronic Acid

Carbon-Carbon Bond Forming Reactions

The principal application of (1-fluoronaphthalen-2-yl)boronic acid in synthetic chemistry is as a nucleophilic partner in transition metal-catalyzed cross-coupling reactions to form new carbon-carbon bonds.

The Suzuki-Miyaura cross-coupling is the most prominent reaction involving this compound. This reaction forms a carbon-carbon bond between the naphthalene (B1677914) ring and various organic electrophiles, typically aryl or vinyl halides/triflates. The general catalytic cycle involves oxidative addition of the electrophile to a low-valent transition metal catalyst (e.g., Pd(0) or Ni(0)), transmetalation of the organoboron species to the metal center, and reductive elimination to yield the final product and regenerate the catalyst.

The Suzuki-Miyaura reaction is a highly versatile and widely applied method for constructing C(sp²)–C(sp²) bonds. organic-chemistry.org this compound can be coupled with a broad range of aryl and heteroaryl halides or pseudohalides. nih.gov This versatility allows for the synthesis of complex biaryl and heteroaryl-aryl structures, which are common motifs in pharmaceuticals, agrochemicals, and materials science. researchgate.net The reaction generally tolerates a wide variety of functional groups on both coupling partners, including esters, ketones, and amines, making it suitable for late-stage functionalization in multi-step syntheses. organic-chemistry.org The stability of potassium organotrifluoroborates, which can be prepared from boronic acids, often makes them excellent coupling partners that can exhibit enhanced stability and reactivity in some systems. nih.gov

The scope of the reaction with respect to the electrophilic partner is extensive. Aryl bromides are common substrates, but advancements in catalyst systems have enabled the efficient use of more challenging aryl chlorides and even aryl fluorides. mdpi.comresearchgate.net The reaction conditions can be tuned to accommodate the electronic properties of the coupling partners, whether they bear electron-donating or electron-withdrawing groups. researchgate.net

Table 1: Illustrative Scope of Suzuki-Miyaura Coupling with Aryl Boronic Acids This table presents representative examples of Suzuki-Miyaura reactions involving aryl boronic acids with various aryl halides to illustrate the general scope and versatility of the transformation.

| Aryl Boronic Acid Partner | Aryl Halide Partner | Catalyst System | Base | Solvent | Typical Yield |

|---|---|---|---|---|---|

| Phenylboronic acid | 4-Bromobenzonitrile | Pd(OAc)₂, RuPhos | Na₂CO₃ | Ethanol | Good to Excellent |

| 4-Methoxyphenylboronic acid | 1-Chloro-4-nitrobenzene | Pd₂(dba)₃, SPhos | K₃PO₄ | Toluene/H₂O | High |

| Thiophen-2-ylboronic acid | 2-Bromopyridine | Pd(dppf)Cl₂ | K₂CO₃ | DME | Good |

| Naphthalen-2-ylboronic acid | Bromobenzene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | High |

Palladium complexes are the most common catalysts for Suzuki-Miyaura couplings. mdpi.com The efficiency of these systems is critically dependent on the choice of ligand coordinated to the palladium center. Ligands stabilize the palladium catalyst, prevent its agglomeration into inactive palladium black, and modulate its reactivity. Bulky and electron-rich phosphine (B1218219) ligands, such as Buchwald's biarylphosphines (e.g., XPhos, SPhos, RuPhos) and N-heterocyclic carbenes (NHCs), have proven highly effective, particularly for coupling challenging substrates like aryl chlorides or sterically hindered partners. organic-chemistry.orgmdpi.com These ligands facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.

Catalyst loading is another crucial parameter. While early protocols often required high catalyst loads (1-5 mol%), modern systems with highly active ligands can achieve excellent yields with significantly lower loadings, often in the range of 0.1 to 1 mol%. organic-chemistry.org In some cases, ligand-free systems using palladium salts like Pd(OAc)₂ have been shown to be effective, particularly with reactive substrates, though they may be less versatile. researcher.life The choice of pre-catalyst, such as air-stable Pd(II) complexes, can also simplify reaction setup and improve reproducibility. mdpi.com

Nickel-based catalysts have emerged as a powerful and cost-effective alternative to palladium for Suzuki-Miyaura cross-coupling reactions. mdpi.com Nickel catalysts are particularly effective for activating challenging electrophiles, such as aryl fluorides and phenols (after conversion to sulfonates or pivalates). nih.govmdpi.com This enhanced reactivity stems from nickel's different redox properties and coordination chemistry compared to palladium.

For reactions involving naphthyl derivatives, nickel catalysts have been successfully employed. For instance, a Ni(dppp)Cl₂ complex (where dppp (B1165662) is 1,3-bis(diphenylphosphino)propane) has demonstrated high efficiency and a broad substrate scope in the Suzuki cross-coupling of (hetero)naphthyl alcohols with arylboronic acids. nih.govresearchgate.net Systems utilizing ligands like tricyclohexylphosphine (B42057) (PCy₃) are also common. mdpi.com The development of nickel catalysis provides a complementary approach for C-C bond formation, especially when palladium systems are ineffective or when activating inert C-O or C-F bonds is required. mdpi.comnih.gov

Table 2: Comparison of Palladium and Nickel Catalyst Systems for Suzuki-Miyaura Coupling This table outlines typical components and characteristics of palladium- and nickel-based catalytic systems.

| Feature | Palladium-Catalyzed Systems | Nickel-Catalyzed Systems |

|---|---|---|

| Metal Source | Pd(OAc)₂, Pd₂(dba)₃, PdCl₂ | NiCl₂(dme), Ni(cod)₂, NiCl₂(dppp) |

| Common Ligands | PPh₃, Buchwald biaryl phosphines (XPhos, SPhos), NHCs | PCy₃, dppp, NHCs (e.g., ICy) |

| Typical Substrates | Aryl iodides, bromides, triflates, and increasingly, chlorides | Aryl chlorides, fluorides, phenols (as derivatives), sulfonates |

| Advantages | Broad scope, high functional group tolerance, well-studied | Lower cost, high reactivity for challenging substrates (C-F, C-O activation) |

The presence of a fluorine atom on the naphthalene ring significantly influences the reactivity of this compound. Fluorine is a highly electronegative atom that exerts a strong electron-withdrawing inductive effect. This effect can impact several aspects of the Suzuki-Miyaura reaction.

Firstly, the electron-withdrawing nature of fluorine can increase the Lewis acidity of the boron center, which may affect the transmetalation step. More significantly, fluorinated aryl boronic acids can be susceptible to competitive protodeboronation, a side reaction where the C-B bond is cleaved by a proton source, leading to reduced yields of the desired cross-coupled product. mdpi.comnih.gov This is a known challenge for many electron-deficient arylboronic acids. nih.gov

Conversely, when the coupling partner is a fluoroarene, the strong C-F bond makes oxidative addition to the catalyst the rate-limiting and most challenging step. researchgate.net However, the fluorine substituent in this compound primarily influences its nucleophilic character. The regiochemistry of the fluorine atom at the C1 position, ortho to the boronic acid at C2, can also introduce steric effects that may influence the rate and efficiency of the coupling reaction. Careful optimization of reaction conditions, particularly the choice of base and solvent, is often necessary to mitigate side reactions like protodeboronation and achieve high coupling efficiency. researchgate.net

Functionalized naphthylboronic acids are key building blocks in the synthesis of complex, well-defined aromatic oligomers. One important application is in the iterative synthesis of oligo(naphthalene-2,3-diyl)s, which can form helical structures. researchgate.net This strategy involves using a bifunctional monomer that contains both a boronic acid (or its derivative) and a halide.

In a typical iterative cross-coupling sequence, a protected 3-iodo-2-naphthylboronic acid derivative can be coupled with another molecule of itself or a similar building block. researchgate.net After the coupling reaction, the protecting group on the boronic acid is removed, and the terminal iodo group is converted into a new boronic acid, allowing the sequence to be repeated. This process enables the controlled, step-wise elongation of the oligomer chain. While the specific use of this compound in this exact iterative process is not detailed, its structure makes it a potential candidate for similar strategies, where the fluorine atom could be used to modulate the electronic and conformational properties of the resulting oligo-naphthalene structures. researchgate.net

Other Metal-Catalyzed Cross-Coupling Reactions (e.g., C–O, C–N, C–S Coupling)

This compound serves as a versatile coupling partner in a variety of metal-catalyzed cross-coupling reactions beyond the more common Suzuki C-C bond formation. These reactions enable the formation of carbon-heteroatom bonds, which are crucial in the synthesis of pharmaceuticals and functional materials.

C–N Cross-Coupling: The formation of aryl amines is commonly achieved through the Buchwald-Hartwig and Chan-Lam amination reactions. The Buchwald-Hartwig amination is a palladium-catalyzed reaction between an aryl halide and an amine, but variations using arylboronic acids have been developed. wikipedia.orgresearchgate.net This reaction is known for its broad substrate scope and functional group tolerance. wikipedia.org The Chan-Lam coupling, on the other hand, utilizes copper catalysis to couple boronic acids with amines, amides, or imides. organic-chemistry.orgwikipedia.org A key advantage of the Chan-Lam reaction is that it can often be performed under mild conditions, at room temperature, and open to the air. wikipedia.org Given its structure, this compound is an expectedly competent substrate for these C-N coupling methodologies, providing access to a range of N-(1-fluoronaphthalen-2-yl) compounds.

C–O Cross-Coupling: The Chan-Lam coupling is also a prominent method for the formation of aryl ethers through the copper-catalyzed reaction of arylboronic acids with alcohols or phenols. organic-chemistry.orgwikipedia.org This reaction provides a valuable alternative to traditional methods like the Williamson ether synthesis, particularly for sterically hindered substrates. This compound can be employed in such reactions to synthesize corresponding aryl ethers, which are motifs found in various biologically active molecules.

C–S Cross-Coupling: The synthesis of aryl thioethers can be accomplished via palladium or copper-catalyzed cross-coupling of arylboronic acids with thiols. wikipedia.orgfrontierspecialtychemicals.com These reactions are significant for the preparation of sulfur-containing compounds prevalent in medicinal chemistry and materials science. The reactivity of this compound in these transformations allows for the introduction of the fluoronaphthyl moiety onto sulfur-based scaffolds.

The table below summarizes the general conditions for these key cross-coupling reactions applicable to arylboronic acids.

| Coupling Type | Reaction Name | Typical Catalyst | Key Features |

| C–N | Buchwald-Hartwig Amination | Palladium complexes | High efficiency, broad scope for amines and aryl partners. wikipedia.org |

| C–N / C–O | Chan-Lam Coupling | Copper(II) complexes (e.g., Cu(OAc)₂) | Mild conditions, often open to air, couples with N-H and O-H. organic-chemistry.orgwikipedia.org |

| C–S | Thioetherification | Copper or Palladium complexes | Effective for coupling with thiols and their derivatives. frontierspecialtychemicals.com |

Carbon-Fluorine Bond Activation and Functionalization within Naphthalene Systems

The carbon-fluorine (C–F) bond is the strongest single bond in organic chemistry, making its selective activation a significant challenge. researchgate.net However, transition metal-mediated strategies have emerged that enable the cleavage and subsequent functionalization of C–F bonds, even on robust aromatic systems like naphthalene. nih.govbohrium.com

Metal-Mediated C–F Bond Cleavage

The cleavage of the C–F bond in fluoronaphthalene systems is typically achieved using electron-rich, low-valent transition metal complexes. Metals such as nickel, rhodium, and palladium have proven effective in mediating this transformation. nih.govmdpi.comntu.edu.sg The mechanism often involves the oxidative addition of the metal center into the C–F bond. mdpi.com

Recent studies have demonstrated that nickel(0) complexes, particularly those supported by N-heterocyclic carbene (NHC) ligands, can activate C–F bonds in fluoroaromatics under mild conditions. researchgate.net For instance, research on the nickel-catalyzed cross-coupling of 2-fluorobenzofurans—structural analogs of fluoronaphthalenes—with arylboronic acids highlights a pathway involving C–F bond activation. beilstein-journals.orgbeilstein-archives.org Similarly, main-group metal combinations, such as potassium zincates, have been shown to be effective for the zincation of non-activated fluoroarenes, including 1-fluoronaphthalene (B124137), which prepares the molecule for further functionalization. rsc.org

The table below presents an example of C–F bond functionalization in a related naphthofuran system, demonstrating the viability of this approach.

| Substrate | Coupling Partner | Catalyst System | Product | Yield | Reference |

| 2-Fluoronaphtho[2,1-b]furan | m-Tolylboronic acid | Ni(cod)₂ / PCy₃ / K₂CO₃ | 2-(m-Tolyl)naphtho[2,1-b]furan | 100% | beilstein-archives.org |

Regioswitchable Cyclization via C–F Bond Activation

A potential synthetic application of C–F bond activation in fluoronaphthalene derivatives is the intramolecular cyclization to form polycyclic aromatic compounds. While specific examples involving regioswitchable cyclization of this compound are not extensively documented, the underlying principle is well-established. This pathway would typically involve an intramolecular oxidative addition of a metal catalyst across the C–F bond, followed by coupling with a suitably positioned C–H or other reactive bond within the same molecule.

Such a transformation could provide a route to valuable fused-ring systems like dibenzofurans or other complex polycyclic frameworks. The regioselectivity of the cyclization could potentially be controlled by the choice of catalyst, ligands, and directing groups on the naphthalene scaffold, offering a "regioswitchable" approach to different isomers.

Functionalization of Fluorine Atom in Naphthalene Framework

The functionalization of the fluorine atom is the direct outcome of a successful C–F bond activation event. Once the bond is cleaved by a metal catalyst, the resulting organometallic intermediate can participate in a variety of bond-forming reactions. For example, in the context of a cross-coupling reaction, the aryl-metal intermediate generated from C–F activation can undergo transmetalation with a boronic acid, followed by reductive elimination to form a new C–C bond at the position of the original fluorine atom. beilstein-journals.orgbeilstein-archives.org This strategy effectively replaces the fluorine atom with a new functional group, providing a powerful tool for late-stage modification of complex fluorinated molecules. The nickel-catalyzed reaction of 2-fluoronaphtho[2,1-b]furan with m-tolylboronic acid is a prime example of such a functionalization. beilstein-archives.org

Intrinsic Reactivity of the Boronic Acid Moiety

Lewis Acidity and Complexation Behavior

The boronic acid functional group, –B(OH)₂, is an intrinsic Lewis acid due to the electron-deficient nature of the boron atom, which possesses a vacant p-orbital. nih.govnih.govru.nl The Lewis acidity of this compound is influenced by the electronic properties of its substituents. The fluorine atom at the C1 position acts as a strong electron-withdrawing group through induction, which is expected to increase the electrophilicity and thus the Lewis acidity of the boron center. This enhanced acidity facilitates its interaction with Lewis bases.

Boronic acids exist in equilibrium with a tetrahedral boronate species, especially in the presence of nucleophiles like water or diols. nih.govru.nl This equilibrium is fundamental to their use in sensors and reversible covalent chemistry. They form stable, cyclic esters with 1,2- and 1-3-diols. nih.govnih.gov The stability of these boronate esters is highly dependent on the pH of the solution and the pKa of the boronic acid. researchgate.net For arylboronic acids, pKa values are typically in the range of 8-9. The electron-withdrawing fluorine substituent on the naphthalene ring is expected to lower the pKa of this compound, making it a stronger acid and enabling it to form stable complexes with diols at a lower pH compared to unsubstituted naphthylboronic acid. researchgate.net

The table below lists the pKa values for several related boronic acids, providing context for the anticipated acidity of this compound.

| Boronic Acid | pKa | Key Structural Feature |

| Phenylboronic acid | ~8.8-9.0 | Unsubstituted aromatic ring researchgate.net |

| 4-Fluorophenylboronic acid | ~8.3 | Electron-withdrawing group (F) |

| 4-Methoxyphenylboronic acid | ~9.3 | Electron-donating group (OMe) |

| 2-Formylphenylboronic acid | ~7.2 | Intramolecular coordination researchgate.net |

Comparative Reactivity of Boronic Acid vs. Boronate Ion

The reactivity of this compound is fundamentally influenced by its state of ionization, existing in equilibrium between the neutral, trigonal planar boronic acid form (ArB(OH)₂) and the anionic, tetrahedral boronate ion (ArB(OH)₃⁻). This equilibrium is governed by the pH of the medium. In acidic to neutral conditions, the uncharged boronic acid species predominates. As the pH increases beyond the pKa of the boronic acid, deprotonation occurs, leading to a higher concentration of the boronate ion.

In the context of transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the formation of the boronate ion is generally considered a prerequisite for the crucial transmetalation step. nih.gov The addition of a base to the reaction mixture facilitates the formation of the tetrahedral boronate, which is more nucleophilic than its corresponding boronic acid. This increased nucleophilicity enhances the transfer of the aryl group from the boron atom to the palladium center. nih.gov

However, the notion that the boronate ion is always the more reactive species has been challenged in other contexts. Studies on the reactions of various arylboronic acids with diols have shown that the neutral trigonal boronic acid can be the kinetically favored reactant. For instance, in reactions with propylene (B89431) glycol, the reactivity order was found to be RB(OH)₂ >> RB(OH)₃⁻. nih.gov In other systems, the reactivities of the two forms were comparable. nih.gov This indicates that the relative reactivity is context-dependent, relying on the specific reaction partners and conditions. For reactions like cross-coupling, the boronate pathway is dominant, whereas for esterification with certain diols, the neutral boronic acid may react more readily. nih.govnih.govresearchgate.net

The table below summarizes the key characteristics and reactivity differences between the two forms.

Table 1: Comparison of Boronic Acid and Boronate Ion Forms

| Feature | Boronic Acid (ArB(OH)₂) | Boronate Ion (ArB(OH)₃⁻) |

|---|---|---|

| Structure | Trigonal planar at boron center | Tetrahedral at boron center |

| Charge | Neutral | Anionic |

| Dominant pH | Acidic to Neutral (pH < pKa) | Alkaline (pH > pKa) |

| Lewis Acidity | Lewis acidic | Less Lewis acidic |

| Nucleophilicity | Lower | Higher |

| Reactivity in Suzuki-Miyaura Coupling | Generally considered the less active or inactive form for transmetalation. | Considered the active species for transmetalation. nih.gov |

| Reactivity with Diols | Can be the more reactive species, depending on the diol. nih.gov | Reactivity is variable and depends on the specific diol. nih.gov |

Protodeboronation in Fluoroarylboronic Acids

For fluoroarylboronic acids, such as this compound, the presence of the electron-withdrawing fluorine atom plays a crucial role. The protodeboronation of arylboronic acids can proceed through several distinct, pH-dependent pathways. nih.gov While both acid- and base-catalyzed mechanisms exist, the base-catalyzed route is particularly relevant for fluoroarylboronic acids, as cross-coupling reactions are typically performed under basic conditions. ed.ac.ukwikipedia.org

The base-catalyzed mechanism proceeds via the formation of the arylboronate ion. wikipedia.org For highly electron-deficient systems, including many polyfluorinated arylboronic acids, this process can be exceptionally rapid. nih.govacs.org Kinetic studies on a wide range of arylboronic acids have revealed a complex relationship between electronic effects and protodeboronation rates. A Swain-Lupton analysis showed a "V-shaped" correlation, where both electron-donating groups and strongly electron-withdrawing groups can accelerate protodeboronation, albeit through different mechanisms. nih.govacs.org

Highly electron-deficient arylboronates, like those derived from fluoroarenes, are believed to undergo protodeboronation through a pathway involving the formation of a transient aryl anion after C-B bond cleavage, which is then protonated. nih.govacs.org The rate of this decomposition is significantly enhanced by ortho-fluorine substituents. acs.orged.ac.uk For example, the base-mediated decomposition of 2,6-difluorophenylboronic acid proceeds via a unimolecular decomposition of the corresponding boronate. nih.gov This susceptibility to decomposition means that for compounds like this compound, careful optimization of reaction conditions (e.g., temperature, choice of base, reaction time) is critical to minimize protodeboronation and maximize the yield of the desired coupled product.

Table 2: Key Mechanistic Pathways of Protodeboronation

| Pathway | Description | Influencing Factors | Relevance to Fluoroarylboronic Acids |

|---|---|---|---|

| Acid-Catalyzed | Reaction between the neutral boronic acid and a proton source. | Low pH, strong acids. | Generally less significant for highly electron-deficient arylboronic acids. acs.orged.ac.uk |

| Base-Catalyzed (Boronate Pathway) | Rate-limiting reaction between the boronate ion and a proton source (e.g., water). wikipedia.org | High pH (pH > pKa). | Highly relevant; often the dominant pathway under Suzuki-Miyaura conditions. ed.ac.uk |

| Aryl Anionoid Pathway | C-B bond cleavage in a highly electron-deficient boronate to form a transient aryl anion, followed by protonation. nih.gov | Strong electron-withdrawing groups (e.g., multiple fluorine atoms). | Considered a key mechanism for the rapid decomposition of polyfluoroarylboronic acids. nih.govacs.org |

| Self/Auto-Catalysis | Catalysis by the boronic acid itself or by the boric acid product. | pH ≈ pKa, where both boronic acid and boronate are present in significant concentrations. nih.gov | Can exacerbate protodeboronation under specific pH conditions. nih.gov |

Mechanistic Investigations in 1 Fluoronaphthalen 2 Yl Boronic Acid Chemistry

Elucidation of Catalytic Cycle Steps

The catalytic cycle of the Suzuki-Miyaura reaction involving (1-Fluoronaphthalen-2-yl)boronic acid is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination. While the general principles of these steps are well-established for a wide range of arylboronic acids, specific kinetic and mechanistic data for this compound are areas of ongoing research.

For palladium catalysis, the oxidative addition of an aryl halide (Ar-X) to a Pd(0) species, typically bearing phosphine (B1218219) ligands, results in the formation of a square planar Pd(II) intermediate. The rate of this reaction generally follows the trend I > Br > Cl >> F for the halide.

In nickel catalysis, similar oxidative addition processes occur, often with different reactivity profiles and tolerance to functional groups. Nickel catalysts can be particularly effective for the activation of less reactive aryl chlorides. While specific kinetic data for reactions involving aryl halides and a this compound partner are not extensively documented, the general principles of oxidative addition are expected to apply. The electron-withdrawing nature of the fluorine atom on the naphthalene (B1677914) ring is not expected to directly influence the oxidative addition step, which primarily involves the aryl halide.

Table 1: Illustrative Relative Rates of Oxidative Addition for Aryl Halides with a Pd(0) Catalyst. This table presents hypothetical data to illustrate the generally accepted trend in reactivity.

| Aryl Halide | Catalyst | Relative Rate |

| Iodo-benzene | Pd(PPh₃)₄ | 100 |

| Bromo-benzene | Pd(PPh₃)₄ | 50 |

| Chloro-benzene | Pd(PPh₃)₄ | 1 |

Following oxidative addition, the transmetalation step involves the transfer of the 1-fluoronaphthalen-2-yl group from the boron atom to the palladium or nickel center. This process is crucial as it brings both organic coupling partners onto the metal center. The mechanism of transmetalation is complex and can proceed through different pathways, often influenced by the base, solvent, and the nature of the boronic acid.

For the transmetalation involving this compound, it is generally accepted that the boronic acid is first activated by a base (e.g., carbonate, phosphate, or hydroxide) to form a more nucleophilic boronate species. This boronate then reacts with the Pd(II) or Ni(II) complex. Two primary pathways are often considered:

The "Suzuki" pathway: The base activates the boronic acid to form a boronate, which then reacts with the organometallic halide complex.

The "Hartwig" pathway: The halide on the metal complex is replaced by a ligand from the base (e.g., hydroxide), and this complex then reacts with the neutral boronic acid. nih.gov

The presence of the fluorine atom on the naphthalene ring can influence the Lewis acidity of the boron center and the nucleophilicity of the fluoronaphthyl group, potentially affecting the rate and mechanism of transmetalation. However, detailed kinetic studies specific to this compound are required for a definitive understanding.

The final step of the catalytic cycle is reductive elimination, where the two organic groups on the palladium or nickel center couple and are expelled from the metal, forming the new C-C bond and regenerating the catalytically active M(0) species. This step is typically fast and irreversible.

For the coupling involving the 1-fluoronaphthalen-2-yl group, the reductive elimination from the diarylmetal(II) intermediate is expected to be facile. The electronic nature of the ligands on the metal center can influence the rate of reductive elimination. Electron-donating ligands can sometimes retard this step, while bulky ligands can promote it. Computational studies on related aryl systems have provided insights into the transition state geometries and energy barriers of this process, although specific calculations for the (1-Fluoronaphthalen-2-yl)palladium(II) or -nickel(II) systems are not widely reported.

Study of Reaction Intermediates

The direct observation and characterization of intermediates in the catalytic cycle provide invaluable evidence for the proposed mechanisms. Spectroscopic techniques and, in some cases, isolation of stable intermediates are key strategies in these investigations.

The transient nature of many intermediates in palladium and nickel-catalyzed cross-coupling reactions makes their direct observation challenging. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., ³¹P, ¹⁹F, ¹H, ¹³C), and Mass Spectrometry are powerful tools for characterizing these species in solution.

In the context of reactions with this compound, ¹⁹F NMR spectroscopy could be a particularly useful probe to monitor the electronic environment of the fluorine atom throughout the catalytic cycle. Changes in the chemical shift of the fluorine signal could provide information on the coordination of the fluoronaphthyl group to the metal center. While detailed spectroscopic studies on intermediates involving this specific boronic acid are not prevalent in the literature, analogies can be drawn from studies on other fluorinated arylboronic acids.

Table 2: Hypothetical ¹⁹F NMR Chemical Shifts for Species in a Catalytic Cycle. This table provides illustrative data on how ¹⁹F NMR could be used to track the transformation of the (1-Fluoronaphthalen-2-yl) group.

| Species | Hypothetical ¹⁹F Chemical Shift (ppm) |

| This compound | -120.0 |

| Transmetalation Intermediate | -118.5 |

| Diaryl-Palladium(II) Complex | -117.2 |

| Cross-Coupled Product | -121.5 |

While most intermediates in catalytic cycles are transient, it is sometimes possible to synthesize and isolate stable analogues. These isolated complexes can then be studied to probe their reactivity in stoichiometric reactions that mimic individual steps of the catalytic cycle.

For instance, the synthesis of stable (1-Fluoronaphthalen-2-yl)palladium(II) or -nickel(II) complexes would allow for detailed studies of their reductive elimination pathways. The reactivity of these isolated intermediates with various coupling partners could provide valuable kinetic and thermodynamic data. Although reports on the specific isolation and reactivity of putative intermediates involving this compound are scarce, the general strategies for synthesizing such organometallic complexes are well-established and could be applied to this system.

Kinetic Studies and Reaction Rate Determination

A comprehensive review of scientific literature and chemical databases reveals a notable absence of specific kinetic studies and reaction rate determination for this compound. While the Suzuki-Miyaura coupling, a key reaction involving arylboronic acids, is extensively studied, detailed mechanistic and kinetic data appear to be focused on more common or structurally simpler boronic acids.

General investigations into the kinetics of Suzuki-Miyaura reactions indicate that the rates are influenced by a multitude of factors. These typically include the nature of the solvent, the type of base used, the palladium catalyst and its ligands, and the electronic and steric properties of the coupling partners. For a specific compound like this compound, a kinetic study would aim to quantify these effects. Such research would involve monitoring the reaction progress over time under various conditions to determine reaction orders with respect to each reactant and to calculate rate constants.

However, at present, no published research provides this specific quantitative data for this compound. Consequently, data tables detailing rate constants, activation energies, or the quantitative effects of reactant concentrations on the reaction rate for this specific compound are not available. The scientific community has not yet published dedicated research on the kinetic profile of reactions involving this particular fluorinated naphthalene boronic acid.

Computational Chemistry Approaches to 1 Fluoronaphthalen 2 Yl Boronic Acid Systems

Quantum Chemical Calculations for Reaction Pathways

Quantum chemical calculations are instrumental in mapping the potential energy surface of a reaction, allowing for the identification of transition states and the determination of energy barriers. These calculations provide a quantitative understanding of reaction kinetics and mechanisms.

The determination of transition state geometries and their corresponding energy barriers is a cornerstone of computational reaction modeling. For reactions involving (1-Fluoronaphthalen-2-yl)boronic acid, such as the Suzuki-Miyaura cross-coupling reaction, Density Functional Theory (DFT) is a commonly employed method. Computational studies on similar arylboronic acid systems have shown that the activation energy for key steps like transmetalation can be influenced by the electronic nature of the substituents on the aromatic ring. nih.gov

| Reaction Coordinate | Species | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | This compound + Reagent | 0 |

| Transition State | [Activated Complex]‡ | +18.5 |

| Products | Product Complex | -5.2 |

This table presents illustrative values based on computational studies of similar arylboronic acid reactions.

The electronic structure of this compound dictates its reactivity. Computational methods such as Natural Bond Orbital (NBO) analysis and molecular electrostatic potential (MEP) mapping can provide detailed insights into the charge distribution and orbital interactions within the molecule. The fluorine atom, being highly electronegative, exerts a significant influence on the electronic properties of the naphthalene (B1677914) ring and the boronic acid functional group.

Computational studies on fluorinated aromatic compounds have shown that fluorine substitution can enhance chemical stability. emerginginvestigators.org The electron-withdrawing nature of fluorine affects the electron density at the boron center, influencing its Lewis acidity and its propensity to engage in reactions. Frontier molecular orbital (HOMO-LUMO) analysis can be used to predict the reactive sites of the molecule. For this compound, the LUMO is expected to be localized on the boronic acid moiety, indicating its susceptibility to nucleophilic attack, a key step in many of its reactions.

Structure-Reactivity Relationship Studies

The relationship between the structure of this compound and its reactivity can be systematically investigated using computational methods. By modifying the structure and calculating the resulting changes in electronic and energetic properties, a clear picture of these relationships can be established.

The introduction of a fluorine atom onto the naphthalene ring has a profound impact on the reactivity of the boronic acid center. The high electronegativity of fluorine leads to a significant inductive electron-withdrawing effect. This effect increases the Lewis acidity of the boron atom, making it a better acceptor for nucleophiles. Computational studies on fluorinated phenylboronic acids have demonstrated that fluorine substitution generally increases the acidity of the boronic acid. nih.gov The pKa value is a measure of this acidity, with lower values indicating stronger acidity.

The position of the fluorine substituent is crucial. In the case of this compound, the fluorine atom is ortho to the carbon atom bearing the boronic acid group. This proximity can lead to through-space interactions that further modulate the reactivity of the boron center. The table below illustrates the expected trend in pKa values with fluorine substitution, based on data from analogous phenylboronic acid systems.

| Compound | Calculated pKa |

|---|---|

| Phenylboronic acid | 8.8 |

| 2-Fluorophenylboronic acid | 7.9 |

These values are illustrative and based on trends observed in computational studies of substituted phenylboronic acids. nih.govmdpi.com

The rigid, planar structure of the naphthalene ring system imposes specific stereoelectronic constraints on the boronic acid group. The orientation of the B(OH)2 group relative to the plane of the naphthalene ring can influence its reactivity. Computational studies on substituted naphthalenes have shown that substituents can affect the electronic properties and aromaticity of the ring system. iau.irresearchgate.net

In this compound, the fluorine atom at the 1-position and the boronic acid at the 2-position create a specific electronic environment. The interplay between the inductive effect of the fluorine and the resonance effects within the naphthalene system will dictate the charge distribution and, consequently, the reactivity at the boron center. The steric bulk of the peri-hydrogen at the 8-position can also influence the preferred conformation of the boronic acid group, potentially affecting its accessibility for incoming reagents. These subtle stereoelectronic effects can be quantified through computational analysis of rotational barriers and conformational energies, providing a more complete understanding of the molecule's chemical behavior.

Advanced Applications in Organic Synthesis and Materials Science Utilizing 1 Fluoronaphthalen 2 Yl Boronic Acid

Building Blocks for Complex Aromatic Architectures

The strategic placement of the fluorine atom and the boronic acid group on the naphthalene (B1677914) scaffold makes (1-Fluoronaphthalen-2-yl)boronic acid a valuable synthon for creating larger, functionalized aromatic systems. The fluorine substituent can influence the electronic properties, solubility, and solid-state packing of the resulting molecules, while the boronic acid moiety provides a handle for precise chemical modifications.

Synthesis of Helical Oligo(naphthalene-2,3-diyl)s

While direct synthesis of helical oligo(naphthalene-2,3-diyl)s using this compound has not been explicitly detailed in the reviewed literature, the established methodologies for constructing such helical structures suggest a clear potential application for this compound. A prominent strategy involves an iterative cross-coupling sequence using specifically functionalized naphthalene monomers.

For instance, a reported synthesis of oligo(naphthalene-2,3-diyl)s employs a 1,8-diaminonaphthalene-modified 3-iodo-2-naphthylboronic acid derivative. This monomer is designed for a controlled, step-wise chain elongation via Suzuki-Miyaura coupling. The process involves the coupling of the boronic acid with a halo-naphthalene, followed by deprotection and subsequent coupling reactions to build the oligomeric chain. The helical nature of these oligomers arises from the steric interactions between the repeating naphthalene units, forcing the chain to adopt a twisted conformation. The introduction of a chiral diol to a terminal boronyl group can even be used to selectively induce a particular helical screw sense (P- or M-helical).

By analogy, this compound could be incorporated into a similar iterative synthesis. The fluorine atom at the 1-position would be expected to influence the dihedral angles between the naphthalene units, potentially modulating the pitch and stability of the resulting helix. The synthesis would likely involve the conversion of this compound into a bifunctional monomer containing both the boronic acid (or a protected form like a MIDA boronate) and a leaving group (such as a halogen) on the naphthalene core to facilitate the iterative coupling process.

Table 1: Key Strategies in the Synthesis of Helical Oligomers

| Strategy | Description | Potential Role of this compound |

|---|---|---|

| Iterative Cross-Coupling | Stepwise addition of monomer units using reactions like Suzuki-Miyaura coupling. | As a key monomer unit, introducing fluorine to the helical backbone. |

Construction of Polycyclic Aromatic Hydrocarbons (PAHs) with Extended π-Systems

This compound is a valuable precursor for the synthesis of larger polycyclic aromatic hydrocarbons (PAHs) with extended π-conjugation. The Suzuki-Miyaura coupling reaction is a primary tool for this purpose, allowing for the fusion of the fluoronaphthalene unit with other aromatic systems. The presence of the fluorine atom can enhance the stability and tune the electronic properties of the resulting PAHs, which is advantageous for their application in organic electronics.

General synthetic strategies for PAHs often involve the palladium-catalyzed cross-coupling of an aryl boronic acid with an aryl halide. In this context, this compound can be coupled with a variety of di-haloaromatic compounds to construct larger, fused ring systems. Another approach is the intramolecular cyclization of precursors synthesized using the fluoronaphthalene boronic acid. For example, coupling this compound with an ortho-alkynyl aryl halide would generate a diarylalkyne, which could then undergo cyclization to form a larger PAH.

Furthermore, modular methods for synthesizing regiospecifically fluorinated PAHs have been developed, such as through Julia-Kocienski olefination followed by oxidative photocyclization. nih.gov While not directly employing boronic acids, these methods highlight the interest in precisely positioning fluorine atoms within PAH frameworks to control their molecular shape and electronic properties. The use of this compound in coupling reactions provides a direct route to introduce a fluorinated naphthalene unit into precursors for such cyclizations.

Preparation of Functionalized Naphthalene Derivatives for Advanced Materials

The versatility of this compound extends to the synthesis of a wide array of functionalized naphthalene derivatives for applications in advanced materials. The Suzuki-Miyaura coupling allows for the introduction of the 1-fluoronaphthalen-2-yl moiety into various molecular scaffolds, thereby tuning the properties of the final material.

One significant application is in the development of organic electronic materials. By incorporating the electron-withdrawing fluorine atom and the extended aromatic system of the naphthalene core, it is possible to modulate the HOMO/LUMO energy levels of organic semiconductors. For example, this compound can be used in Suzuki-Miyaura polymerization with dihaloaromatic or dihaloheterocyclic comonomers to produce conjugated polymers. researchgate.netjove.comresearchgate.net These polymers, containing fluorinated naphthalene units, are expected to exhibit distinct electronic and photophysical properties suitable for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The fluorine substitution can also enhance the solubility and stability of these polymers.

Table 2: Potential Applications of Functionalized Naphthalene Derivatives

| Material Class | Application | Role of this compound |

|---|---|---|

| Conjugated Polymers | OLEDs, OFETs, OPVs | Introduces fluorinated naphthalene units to tune electronic properties and stability. |

| Fluorescent Sensors | Chemical and biological sensing | Forms the core of a fluorophore, with the boronic acid acting as a recognition site. |

Precursors for Optoelectronic Materials

The unique electronic characteristics of the 1-fluoronaphthalene (B124137) unit make its boronic acid derivative a valuable precursor for materials with interesting optoelectronic properties. The incorporation of boron into the final molecular structure can lead to materials with low-lying LUMO energy levels, making them excellent electron acceptors.

Development of Boron-Doped PAHs

Boron-doped polycyclic aromatic hydrocarbons (B-PAHs) are a class of electron-deficient materials with significant potential in organic electronics. researchgate.netnih.gov The incorporation of a three-coordinate boron atom into a PAH framework creates a vacant p-orbital that can effectively delocalize over the π-system, leading to low LUMO energies.

Several synthetic routes to B-PAHs have been developed where a fluorinated naphthalene precursor could be employed. One such method involves the borylative cyclization of ortho-aryl substituted diarylalkynes. nih.gov A precursor derived from this compound could undergo such a reaction to yield a fluorinated B-PAH. Another strategy is the reaction of appropriately substituted alkynes with boron tribromide (BBr₃) through a bromoboration/electrophilic C-H borylation sequence. nih.gov Starting with an alkyne-substituted 1-fluoronaphthalene, this method could lead to the formation of a brominated, fluorinated B-PAH, which can be further functionalized. The presence of the fluorine atom would be expected to further lower the LUMO energy of the resulting B-PAH, enhancing its electron-accepting properties.

Synthesis of Polycyclic Bis-Borinic Acids and their Application

Polycyclic bis-borinic acids are another class of boron-containing materials with interesting electronic properties. A recent review highlights various synthetic approaches to borinic acids and their derivatives. nih.gov One notable synthesis of a polycyclic bis-borinic acid involves a two-step intermolecular transmetalation process. This method starts with a bis-silane that reacts with BBr₃ to form a bis-dibromoborane, which then undergoes a second transmetalation to yield a bis-bromoborane. Hydrolysis of this intermediate provides the desired bis-borinic acid. nih.gov

While direct synthesis from this compound is not described, it is conceivable that a derivative of this compound could be used to construct the necessary precursors for such a synthesis. For example, a bis(1-fluoronaphthalen-2-yl)silane could potentially serve as a starting material in a similar reaction sequence, leading to a novel fluorinated polycyclic bis-borinic acid. Such compounds would be expected to have unique electronic and photophysical properties due to the combination of the extended aromatic system, the fluorine substituents, and the two borinic acid moieties.

Conclusion and Future Research Directions

Summary of Key Contributions and Challenges in (1-Fluoronaphthalen-2-yl)boronic Acid Research

This compound has emerged as a valuable building block in organic synthesis, primarily owing to the unique electronic properties conferred by the fluorine substituent on the naphthalene (B1677914) core. The C-B bond has low polarity, making alkyl boron compounds generally stable, though susceptible to oxidation. wikipedia.org Boronic acids are recognized as stable and generally non-toxic functional groups that are relatively easy to synthesize. mdpi.com

Key Contributions:

Versatile Synthetic Intermediate: This compound serves as a crucial intermediate for introducing the 1-fluoronaphthalen-2-yl moiety into larger, more complex molecules through reactions like the Suzuki-Miyaura coupling. frontierspecialtychemicals.com

Fine-Tuning Electronic Properties: The presence of the fluorine atom, an electron-withdrawing group, can decrease the pKa value of the boronic acid, influencing its reactivity and the electronic characteristics of its derivatives. mdpi.com

Medicinal Chemistry Scaffolds: Boronic acids are increasingly studied in medicinal chemistry, and fluorinated naphthalene structures are present in various bioactive compounds. mdpi.comresearchgate.net The development of this compound provides a pathway to novel pharmaceutical candidates. mdpi.com

Challenges:

Synthetic Accessibility and Purity: While synthetic routes exist, achieving high purity can be challenging. The synthesis of high-purity 1-fluoronaphthalene (B124137), a precursor, often involves diazotization reactions which can produce isomeric impurities that are difficult to remove. google.com

Stability and Deborylation: Sterically hindered boronic acids can be prone to deborylation, which can complicate synthetic applications and reduce yields. acs.org The stability of organoboron compounds is influenced by the substituents on the boron atom.

Understanding Structure-Property Relationships: A comprehensive understanding of how the specific placement of the fluoro and boronic acid groups on the naphthalene scaffold influences molecular properties, such as fluorescence and electron transport, is still developing. innovations-report.comrsc.org

Opportunities for Novel Synthetic Methodologies

Advancements in synthetic chemistry present several opportunities to improve the accessibility and utility of this compound.

Decarboxylative Borylation: A promising technique developed by researchers at The Scripps Research Institute (TSRI) allows for the conversion of abundant carboxylic acids into boronic acids using inexpensive nickel catalysts. drugdiscoverytrends.com Applying this "decarboxylative borylation" to 1-fluoronaphthalene-2-carboxylic acid could provide a more direct and efficient synthetic route. drugdiscoverytrends.com

C-H Borylation: Direct C-H functionalization, catalyzed by transition metals, is a powerful tool for creating C-B bonds, potentially bypassing the need for pre-functionalized starting materials like halo-naphthalenes. mdpi.com Research into the selective C-H borylation of 1-fluoronaphthalene could streamline the synthesis.

Flow Chemistry: The use of flow chemistry for hazardous reactions, such as those involving diazotization or lithium-halogen exchange, can improve safety and scalability, leading to more reliable production of high-purity intermediates. mdpi.comgoogle.com

| Synthetic Approach | Potential Advantages | Key Considerations |

| Decarboxylative Borylation | Uses abundant starting materials; potentially more efficient. | Requires specific nickel catalysts and optimization for the substrate. drugdiscoverytrends.com |

| Direct C-H Borylation | Atom-economical; avoids pre-functionalization steps. | Requires control of regioselectivity to target the desired C-H bond. mdpi.com |

| Flow Chemistry | Improved safety, scalability, and control over reaction conditions. | Initial setup costs and optimization of flow parameters. |

Exploration of Undiscovered Reactivity Patterns

The interplay between the boronic acid and the fluorine atom on the electron-rich naphthalene system likely gives rise to unique reactivity that remains to be fully explored.

Lewis Acidity and Sensing: Boronic acids act as Lewis acids and can reversibly bind with diols. researchgate.net This property is the basis for fluorescent sensors for carbohydrates. researchgate.netnih.gov The electronic modulation by the fluorine atom in this compound could be harnessed to develop novel sensors with tuned affinity and fluorescent responses.

Formation of Boron-Nitrogen Heterocycles: The strategy of BN/CC isosterism, where a C=C bond is replaced by a B-N bond, can enhance the optoelectronic properties of aromatic compounds. iqs.edu Investigating the reactions of this compound with nitrogen-containing nucleophiles could lead to new BN-heterocycles with interesting photophysical properties. iqs.edursc.org

Intramolecular Interactions: The proximity of the fluorine and boronic acid groups may facilitate unique intramolecular B-F interactions or influence the formation of supramolecular structures through hydrogen bonding, as seen in other naphthalene boronic acids. nih.govresearchgate.net

Potential for Advancements in Materials Science through Naphthalene-Boron Chemistry

The incorporation of boron into naphthalene-based structures is a promising strategy for developing advanced materials, particularly for organic electronics. innovations-report.comiqs.edu

Organic Light-Emitting Diodes (OLEDs): Boron-containing polycyclic aromatic hydrocarbons are of great interest for use in OLEDs. innovations-report.com The introduction of boron atoms can shift fluorescence into the desirable blue spectral range and improve electron transport capabilities. innovations-report.com this compound is a key precursor for creating such boron-doped nanographenes.

Electron Transport Materials (ETMs): In organic solar cells, boron-containing molecules based on naphthalene diimide have been theoretically shown to enhance electron mobility. The strategic incorporation of heteroatoms like boron is crucial for designing high-efficiency components for these devices.

Supramolecular Assemblies: Naphthalene-based building blocks can self-assemble with boronic acids and other linkers to form stable host-guest complexes. mdpi.com These materials have potential applications in selective molecular recognition and separation. The specific stereoelectronic profile of this compound could be used to direct the formation of novel supramolecular aggregates with tailored properties. mdpi.com

| Application Area | Role of Naphthalene-Boron Chemistry | Potential Impact |

| OLEDs | Tuning fluorescence and improving electron transport. innovations-report.com | Development of more efficient and stable blue emitters. rsc.org |

| Organic Solar Cells | Enhancing electron mobility in Electron Transport Materials (ETMs). | Increased efficiency of organic photovoltaic devices. |

| Supramolecular Chemistry | Serving as building blocks for host-guest complexes. mdpi.com | Creation of materials for selective molecular sensing and separation. |

Q & A

Basic Questions

Q. How can the crystal structure of (1-Fluoronaphthalen-2-yl)boronic acid be determined experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving crystal structures. For boronic acids, parameters such as bond angles (e.g., C–B–O ~120°), hydrogen-bonding networks (e.g., B–O–H···O interactions), and polymorph identification (orthorhombic vs. monoclinic systems) are critical. For example, lattice parameters (e.g., a = 9.6655 Å, b = 6.2286 Å for orthorhombic systems) and torsion angles (e.g., C1–C2–C3–C4 = −0.16°) can differentiate polymorphs . SC-XRD data collection at low temperatures (e.g., 173 K) minimizes thermal motion artifacts.

Q. What synthetic routes are optimal for preparing this compound?

- Methodological Answer : Miyaura borylation is a common method, where fluoronaphthalene derivatives undergo palladium-catalyzed coupling with bis(pinacolato)diboron. Alternatively, halogen exchange (e.g., Li-B exchange) can introduce the boronic acid group. Post-synthesis, purification via recrystallization (e.g., using ethanol/water mixtures) or chromatography (silica gel with ethyl acetate/hexane) is essential to remove unreacted precursors and catalysts. Pinacol protection may stabilize the boronic acid during synthesis .

Q. How does fluorination at the naphthalene ring influence boronic acid reactivity?

- Methodological Answer : Fluorine’s electron-withdrawing effect increases the boronic acid’s Lewis acidity, enhancing diol-binding affinity (e.g., with sugars or catechols). Computational modeling (DFT) can predict pKa shifts; for instance, fluorination lowers the pKa by ~1–2 units, accelerating esterification kinetics. Experimental validation via UV-Vis titration (e.g., with alizarin red S) quantifies binding constants (Ka) .

Advanced Research Questions

Q. What strategies resolve contradictions in polymorph-dependent reactivity data for fluorinated arylboronic acids?

- Methodological Answer : Polymorph-specific reactivity arises from differences in hydrogen-bonding networks (e.g., dimeric vs. polymeric structures). Use SC-XRD to correlate crystal packing (e.g., Pna21 vs. P21/c space groups) with reactivity trends. For example, polymorphs with tighter B–O···H–O networks may show reduced solubility but higher thermal stability. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can link decomposition pathways (e.g., 200–300°C weight loss) to structural motifs .

Q. How can LC-MS/MS be optimized for trace detection of this compound in biological matrices?

- Methodological Answer : Employ triple-quadrupole LC-MS/MS in MRM mode for sensitivity (LOD <1 ppm). Use hydrophilic interaction liquid chromatography (HILIC) with a BEH Amide column to retain polar boronic acids. Mobile phases with 0.1% formic acid enhance ionization. Derivatization (e.g., with 2,4-dinitrophenylhydrazine) is unnecessary if high-resolution MS/MS (e.g., Q-TOF) identifies diagnostic fragments (e.g., [M−H]⁻ at m/z 218.1) .

Q. What role does boronic acid photoresponsiveness play in dynamic covalent chemistry?

- Methodological Answer : Azobenzene-boronic acid conjugates enable light-controlled diol binding. Upon E→Z isomerization (via 450 nm light), steric hindrance decreases, enhancing binding affinity (20-fold for 2,6-dimethoxy derivatives). Stopped-flow kinetics (kon ~10³ M⁻¹s⁻¹) and fluorescence anisotropy track real-time binding. Applications include photoswitchable hydrogels and drug release systems .

Q. How do fluorinated boronic acids improve proteasome inhibitor design?

- Methodological Answer : Fluorine enhances metabolic stability and target affinity. For example, in bortezomib analogs, fluorination at the naphthalene ring improves IC50 values (e.g., 21 µM vs. 25 µM for non-fluorinated analogs) by optimizing hydrophobic interactions with the proteasome’s β5 subunit. Co-crystallization studies (PDB: 2F16) and molecular dynamics simulations guide rational design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.